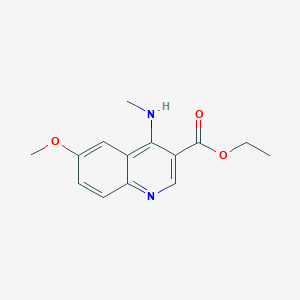

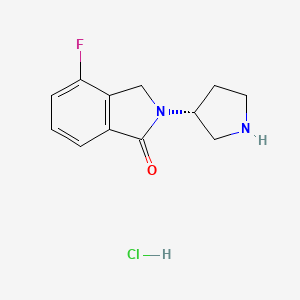

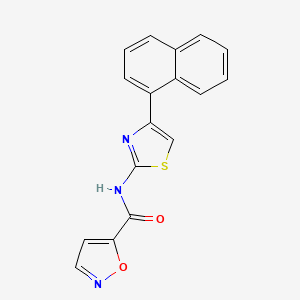

Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MEAQ is a synthetic compound that was first developed in the 1970s. Since then, it has been the subject of numerous studies, and its potential applications in scientific research have been explored in depth. This compound has been found to have a range of interesting properties, including its ability to interact with biological systems in unique ways.

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives, including Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate, are widely recognized for their anticorrosive properties. These compounds effectively adsorb on metallic surfaces to form stable chelating complexes, significantly reducing corrosion. This behavior is attributed to their high electron density, which facilitates the formation of coordination bonds with surface metallic atoms. The inclusion of polar substituents like methoxy enhances their effectiveness, making them valuable in protecting metals against corrosion in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

The structural features of quinoline and its derivatives have been exploited in the synthesis of materials for optoelectronic applications. These compounds, when incorporated into π-extended conjugated systems, exhibit significant potential for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research demonstrates that quinoline-based compounds can contribute to the development of novel optoelectronic materials, highlighting their versatility beyond medicinal applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Green Chemistry Approaches

Quinoline's synthetic versatility aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances and the promotion of environmentally friendly methods. The development of greener synthetic pathways for quinoline and its derivatives offers a sustainable approach to accessing a broad spectrum of compounds with potential applications in pharmaceuticals, agrochemicals, and other industries. This approach minimizes environmental impact and aligns with the goals of sustainable chemical practices (Nainwal et al., 2019).

Alkoxycarbonylation of Phytogenic Substrates

The alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts, involving compounds similar to Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate, represents an innovative approach for producing ester products. This methodology offers an alternative to conventional feedstocks, addressing challenges related to resource conservation, waste minimization, and environmental safety. The process has significant implications for the chemical industry, especially in the production of polymers and other chemical products derived from renewable resources (Sevostyanova & Batashev, 2023).

Propriétés

IUPAC Name |

ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-19-14(17)11-8-16-12-6-5-9(18-3)7-10(12)13(11)15-2/h5-8H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOYLMRKNGWSBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)

![5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2636602.png)

![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2636604.png)

![(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2636607.png)

![8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2636612.png)